molecular formula C16H21NO3 B5543238 [4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

Cat. No. B5543238
M. Wt: 275.34 g/mol
InChI Key: CQRYJIPMRKPMQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” involves multiple steps, including the transformation of indanone or tetralone to cyanohydrin, followed by hydrogenolysis, lactamization, and reduction. These steps facilitate the creation of bicyclic aryl piperidine and homopiperidine structures, which are essential in building the complex structure of the target compound (O’Donnell et al., 2004).

Molecular Structure Analysis

The molecular structure of compounds similar to “[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol” can be analyzed through crystallography. For instance, the crystal structure of certain derivatives reveals nearly planar conformations except for their seven-membered oxazepine rings, which exhibit unique packing styles due to intermolecular hydrogen bonds and stacking interactions (Ohishi et al., 1995).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, including dehydrogenative synthesis, where ruthenium-catalyzed reactions play a significant role in forming aryl substituted derivatives. This method highlights the compound's ability to participate in complex chemical transformations, leading to a broad range of potential chemical properties and applications (Xie et al., 2014).

Scientific Research Applications

Synthesis and Structural Analysis

A general approach to preparing bicyclic aryl piperidines and aryl homopiperidines involves converting indanone or tetralone to cyanohydrin, which is subjected to hydrogenolysis followed by lactamization and reduction. This method could potentially be applied or adapted for the synthesis of compounds with structural similarities to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (O’Donnell et al., 2004).

Methanol as a Reactant in Organic Synthesis

Methanol's role as a potential hydrogen source and C1 synthon in chemical synthesis and energy technologies highlights its utility in organic synthesis. This includes its use in selective N-methylation of amines using RuCl3.xH2O as a catalyst, showcasing methanol's versatility as both a C1 synthon and H2 source (Sarki et al., 2021). Additionally, the stereoselective nucleophilic substitution of oxazepam in acidic methanol and ethanol suggests potential synthetic pathways involving methanol for structurally complex molecules, including those related to "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Yang et al., 1996).

Catalytic Applications

The iridium-catalyzed direct C–C coupling of methanol and allenes to furnish higher alcohols incorporating all-carbon quaternary centers demonstrates methanol's capacity to serve as a one-carbon building block in fine chemical synthesis. This could be relevant for developing synthetic routes or understanding the reactivity of compounds like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Moran et al., 2011).

Methanol Utilization and Energy Storage

The conversion of CO2 to methanol presents a method for reducing CO2 emissions, with methanol acting as a clean-burning fuel and a convenient energy carrier for hydrogen storage and conservation. Understanding the chemical properties and potential applications of methanol can provide insights into its role in the synthesis and application of complex molecules like "[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol" (Dalena et al., 2018).

Future Directions

The study of indene derivatives and other complex organic molecules is a vibrant field of research with potential applications in drug discovery, materials science, and other areas . This specific compound could be of interest in these contexts, but more research would be needed to fully understand its properties and potential uses.

properties

IUPAC Name

2,3-dihydro-1H-inden-5-yl-[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO3/c18-10-12-9-17(6-7-20-11-12)16(19)15-5-4-13-2-1-3-14(13)8-15/h4-5,8,12,18H,1-3,6-7,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQRYJIPMRKPMQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(=O)N3CCOCC(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,3-dihydro-1H-inden-5-ylcarbonyl)-1,4-oxazepan-6-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.